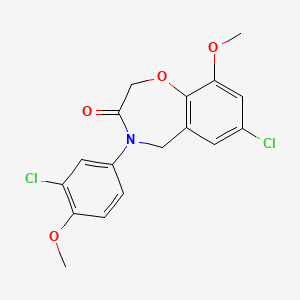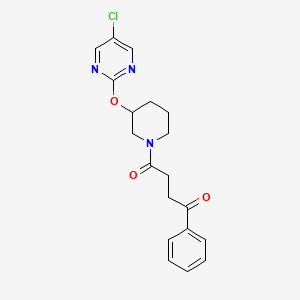
1-(3-((5-氯吡啶-2-基)氧基)哌啶-1-基)-4-苯基丁烷-1,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
科学研究应用
药物化学
该化合物已在药物化学领域得到应用 . 它已被合成作为 5-HT7 受体的配体 . 该项目的目标是阐明影响 5-HT7 结合亲和力的结构特征 . 具有高 5-HT7 结合亲和力的选定乙基嘧啶和丁基嘧啶类似物在 cAMP 功能测试中显示出拮抗特性,并具有不同的选择性特征 .
药物发现
该化合物的独特结构使其可用于药物发现. 它可用于开发具有潜在治疗应用的新药.
有机合成
该化合物也用于有机合成. 其独特的结构可被操纵以创建各种其他化合物.
材料科学
在材料科学领域,该化合物因其独特的结构而可得到应用. 它可用于创建具有独特性能的新材料.
神经药理学
鉴于其与 5-HT7 受体的相互作用,该化合物可能在神经药理学中得到应用 . 它可用于研究这些受体在大脑中的作用,并可能导致开发治疗神经疾病的新疗法 .
药代动力学
该化合物也可用于药代动力学研究 . 它与各种受体的相互作用可以提供有关药物在体内如何被吸收、分布、代谢和排泄的宝贵信息 .
作用机制
Target of Action
Similar compounds have been shown to inhibitcyclooxygenases (COX-1, COX-2) enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential inhibitory effects on COX-1 and COX-2 enzymes . These enzymes convert arachidonic acid into prostaglandins, which are involved in various physiological processes, including inflammation and pain signaling. By inhibiting these enzymes, the compound may disrupt this pathway, leading to reduced production of prostaglandins.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential inhibitory effects on COX-1 and COX-2 enzymes . By reducing the production of prostaglandins, the compound may alleviate symptoms associated with inflammation and pain.
准备方法
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the coupling of the pyrimidine and piperidine rings with the phenylbutane-1,4-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical
属性
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)18(25)9-8-17(24)14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCROUFEJNGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
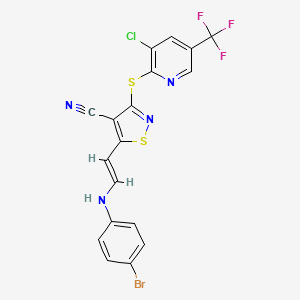
amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)
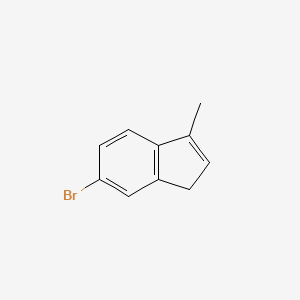
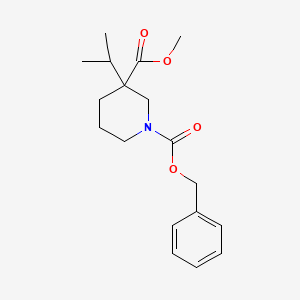
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)
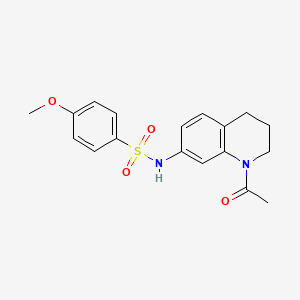
amine](/img/structure/B2405615.png)

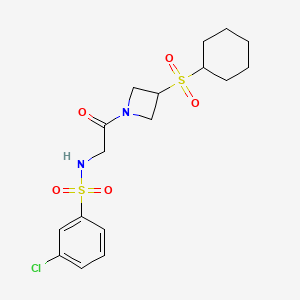
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)
